molecular formula C21H21Br2N3O B13773401 6,8-Dibromo-2-((3-methyl-1-piperidinyl)methyl)-3-phenyl-4(3H)-quinazolinone CAS No. 77161-17-2

6,8-Dibromo-2-((3-methyl-1-piperidinyl)methyl)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B13773401
CAS No.: 77161-17-2
M. Wt: 491.2 g/mol
InChI Key: POBSRCXVYUSVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-((3-methyl-1-piperidinyl)methyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H21Br2N3O and its molecular weight is 491.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6,8-Dibromo-2-((3-methyl-1-piperidinyl)methyl)-3-phenyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article examines the compound's biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and synthesis.

  • Molecular Formula : C21H21Br2N3O
  • Molecular Weight : 491.27 g/mol
  • CAS Registry Number : 77161-17-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6,8-dibromoquinazolinones. For instance, a series of derivatives were synthesized and tested for their cytotoxic effects against human breast carcinoma (MCF-7) cells. The IC50 values of several derivatives were significantly lower than that of doxorubicin, a standard chemotherapy agent:

CompoundIC50 (µg/mL)
XIIIb1.7
IX1.8
XIVd1.83
XIVb5.4
XIVe6.84
XIIIa10.8
XIVc13.9
XVc15.7
XIVa29.6

These results indicate that certain derivatives possess potent antitumor activity, suggesting that modifications to the quinazolinone structure can enhance its efficacy against cancer cells .

The mechanisms underlying the anticancer activity of quinazolinones include:

  • Inhibition of Tyrosine Kinase Activity : Quinazoline derivatives are known to inhibit epidermal growth factor receptors (EGFR), which play a critical role in tumor growth and survival .
  • Induction of Apoptosis : Studies have shown that compounds can induce apoptosis in cancer cell lines in a dose-dependent manner. For example, compound 6n exhibited significant apoptotic effects on A549 cells at varying concentrations .

Toxicity Profile

Toxicity studies have indicated that the compound has an LD50 greater than 1 g/kg when administered intraperitoneally in rodent models, suggesting a relatively high safety margin for acute toxicity . However, further studies are required to fully understand the long-term effects and safety profile.

Synthesis

The synthesis of 6,8-dibromoquinazolinones typically involves multi-step reactions that can yield high purity compounds with good yields. Recent methodologies have focused on optimizing reaction conditions to reduce reaction times and improve yields .

Case Studies

  • Study on Antitumor Activity : A study conducted by Vinaya et al. demonstrated the synthesis and evaluation of various quinazolinone derivatives against MCF-7 cells. The most active derivatives showed IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
  • Mechanistic Insights : Research into the mechanisms revealed that certain derivatives could inhibit cell proliferation and induce apoptosis through specific pathways involving EGFR signaling .

Properties

CAS No.

77161-17-2

Molecular Formula

C21H21Br2N3O

Molecular Weight

491.2 g/mol

IUPAC Name

6,8-dibromo-2-[(3-methylpiperidin-1-yl)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H21Br2N3O/c1-14-6-5-9-25(12-14)13-19-24-20-17(10-15(22)11-18(20)23)21(27)26(19)16-7-3-2-4-8-16/h2-4,7-8,10-11,14H,5-6,9,12-13H2,1H3

InChI Key

POBSRCXVYUSVCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.